2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-[(1-hydroxycyclohexyl)methylamino]-4-methylphenol |
InChI |
InChI=1S/C14H21NO2/c1-11-5-6-13(16)12(9-11)15-10-14(17)7-3-2-4-8-14/h5-6,9,15-17H,2-4,7-8,10H2,1H3 |
InChI Key |
JMOJDCGJFGQXNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NCC2(CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol typically involves the reaction of 4-methylphenol with 1-hydroxycyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison with Venlafaxine-Related Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Applications/Properties | References |
|---|---|---|---|---|
| 2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol | C₁₄H₂₁NO₂ | Phenol, aminoalkyl, hydroxycyclohexyl | Pharmaceutical intermediate/impurity | [13, 18] |
| Venlafaxine Impurity 24 | C₂₂H₂₈N₂O₃ | Phenol, hydroxycyclohexyl, ethylamine | Pharmacopeial impurity | [13] |
| 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | C₁₅H₁₉NO₂ | Acetonitrile, methoxyphenyl, hydroxycyclohexyl | Synthetic intermediate | [15, 18] |
Key Findings :
- The target compound’s aminoalkyl chain differs from Venlafaxine Impurity 24’s ethylamine linkage, which may alter metabolic pathways or receptor interactions .
- The acetonitrile analog () replaces the amino group with a nitrile, reducing hydrogen-bonding capacity but enhancing stability under acidic conditions .
Schiff Bases and Imines
Schiff bases with phenolic cores are widely studied for their chelating and bioactive properties (Table 2).
Table 2: Comparison with Schiff Base Analogs
| Compound Name | Molecular Formula | Key Functional Groups | Applications/Properties | References |
|---|---|---|---|---|
| (E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol | C₁₆H₁₇NO₂ | Phenol, imine, methoxybenzyl | Antimicrobial, anticorrosion | [3] |
| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | C₁₉H₁₇NO₂ | Naphthalene, imine, phenol | Anticorrosion agent | [4] |
Key Findings :
- The imine group in Schiff bases (C=N) offers metal-chelating capabilities, unlike the secondary amine in the target compound, which may limit its use in catalysis but enhance hydrolytic stability .
- Anticorrosion studies on naphthalene-containing Schiff bases () highlight the role of extended aromatic systems in enhancing adsorption on metal surfaces, a property less relevant to the target compound’s pharmaceutical applications .
Heterocyclic and Substituted Phenolics
Compounds with benzotriazole or methoxy substituents demonstrate diverse functional roles (Table 3).
Table 3: Comparison with Heterocyclic Analogs
| Compound Name | Molecular Formula | Key Functional Groups | Applications/Properties | References |
|---|---|---|---|---|
| 2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol | C₁₈H₂₁N₅O | Benzotriazole, diethylamino, phenol | UV absorption, hydrogen bonding | [7] |
| 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)phenol | C₁₂H₁₇NO₂ | Phenol, amino-hydroxycyclohexyl | Stereochemical specificity | [16] |
Key Findings :
- The benzotriazole-phenol hybrid () exhibits strong O–H···N hydrogen bonding, which stabilizes its crystal structure—a feature shared with the target compound’s phenolic hydroxyl group .
- Stereoisomerism in 4-(((1S,2S)-2-hydroxycyclohexyl)amino)phenol () underscores the importance of cyclohexanol configuration in biological activity, suggesting similar considerations for the target compound .
Biological Activity
2-(((1-Hydroxycyclohexyl)methyl)amino)-4-methylphenol, also known as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a phenolic ring with an amino group and a cyclohexyl moiety, which may influence its reactivity and interactions within biological systems.
Chemical Structure
The molecular formula of this compound is C_{13}H_{19}NO_2. The structure is characterized by:
- A hydroxy group on the cyclohexyl ring,
- An amino group linked to a methyl substituent on the phenolic structure.
This configuration is hypothesized to confer distinct biological activities, particularly in neuroprotection and inflammation modulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities. Key areas of interest include:
- Neuroprotective Effects : The compound's structural features suggest potential for neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also modulate inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses or oxidative stress.
- Receptor Interaction : The amino group may facilitate interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| 2-(4-hydroxyphenyl)-2-methylpropanoic acid | Structure | Anti-inflammatory | |
| 4-hydroxy-N,N-dimethylaniline | Structure | Dye intermediate | |
| 2-(hydroxymethyl)-4-methoxyphenol | Structure | Antioxidant activity | |
| 4-(hydroxymethyl)-2-methoxyphenol | Structure | Food preservation |
Case Study: Neuroprotective Potential
A study investigating the neuroprotective effects of structurally similar phenolic compounds highlighted their ability to reduce oxidative stress in neuronal cell cultures. The findings suggested that these compounds could mitigate cell death associated with neurodegenerative conditions, supporting further exploration into the therapeutic potential of this compound.
Pharmacological Studies
Further pharmacological studies are required to elucidate the specific mechanisms through which this compound exerts its biological effects. Interaction studies focusing on receptor binding and enzyme inhibition will be critical in determining its therapeutic applications.
Q & A
Q. What computational methods are recommended for modeling the electronic structure of this compound?
Answer: Density Functional Theory (DFT) is widely used to model electronic properties. The hybrid functional B3LYP, which incorporates exact exchange (Hartree-Fock) and gradient-corrected correlation (Lee-Yang-Parr), is effective for predicting molecular geometries, orbital energies, and spectroscopic properties . For thermochemical accuracy, Becke’s exchange-correction method (average absolute deviation <2.4 kcal/mol for atomization energies) is recommended . Key steps include:
- Geometry optimization using B3LYP/6-31G(d,p).
- Single-point energy calculations with larger basis sets (e.g., 6-311++G(3df,3pd)).
- Solvent effects via implicit models (e.g., PCM or COSMO).
Q. How is SHELX software applied in crystallographic analysis of this compound?
Answer: SHELX (e.g., SHELXL, SHELXD) is critical for refining crystal structures from X-ray diffraction
- Structure Solution: Use SHELXD for dual-space methods to resolve phase problems .
- Refinement: SHELXL refines atomic coordinates, displacement parameters, and hydrogen bonding networks. Recent updates include restraints for disordered moieties and twin refinement for complex crystals .
- Example workflow: Data collection (Bruker APEX-II CCD), absorption correction (SADABS), and refinement with R-factor <0.05 .
Q. What safety precautions are essential for laboratory handling?
Answer:
- PPE: Gloves (nitrile), lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (compound may release toxic vapors upon decomposition).
- Storage: In airtight containers, away from oxidizers and light, at 2–8°C .
- Disposal: Follow EPA guidelines for halogenated organics (incineration with scrubbing) .
Q. What are the standard synthesis routes, and how can reaction conditions be optimized?
Answer: Common methods include:
Q. Which analytical techniques are most effective for purity and stability assessment?
Answer:
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) with mobile phase acetonitrile/water (70:30) .
- NMR: ¹H/¹³C spectra (DMSO-d6) to identify impurities (e.g., unreacted amine or phenol) .
- Stability Testing: Accelerated aging (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Answer: Systematic structure-activity relationship (SAR) studies reveal:
- Hydroxycyclohexyl Group: Enhances lipophilicity (logP >2.5), improving membrane permeability .
- Amino-Methyl Linker: Substitution with bulkier groups (e.g., diethylamino) reduces antibacterial potency (MIC increases from 8 µg/mL to >64 µg/mL) .
- Phenol Ring Methylation: 4-Methyl substitution increases metabolic stability (t½ from 2.1 h to 4.8 h in rat liver microsomes) .
Q. How can discrepancies between DFT predictions and experimental data be resolved?
Answer:
- Functional Selection: Hybrid functionals (e.g., M06-2X) better predict redox potentials if B3LYP fails .
- Basis Set Expansion: Use def2-TZVP for transition metals or charged species .
- Empirical Dispersion Corrections: Add Grimme’s D3 to account for van der Waals interactions in crystal packing .
- Case Study: Uysal et al. adjusted DFT parameters to match UV-Vis absorption spectra (error <5 nm) .
Q. What environmental considerations apply to disposal or recycling?
Answer:
- Biodegradation: Aerobic soil studies show 50% degradation in 28 days (OECD 301F) .
- Ecotoxicology: LC50 (Daphnia magna) = 12 mg/L; avoid release into aquatic systems .
- Recycling: Solvent recovery via fractional distillation (e.g., ethyl acetate from reaction mixtures) .
Q. How does intramolecular hydrogen bonding affect stability and reactivity?
Answer:
Q. What are the emerging applications in pharmaceutical or materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
